N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-15(24-10-12)17(23)19-14-6-4-13(5-7-14)9-16(22)20-18(2,3)11-21/h4-8,10,21H,9,11H2,1-3H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJNGYFHOXVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement, which includes:
- A thiophene ring
- An amino group connected to a hydroxy moiety
- A carboxamide functional group
Structural Formula
The IUPAC name of the compound reflects its complex structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The specific pathways affected may vary based on the context of use, but preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to decreased synthesis of harmful metabolites.
- Receptor Modulation : Interaction with specific receptors could alter signaling pathways, impacting cellular responses.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of related compounds. For instance, analogues similar to this compound have been shown to exhibit significant antiviral activity against various viruses, including adenoviruses and coronaviruses .
Anti-inflammatory Effects
Research indicates that compounds with similar structures may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Anticancer Potential
There is growing interest in the anticancer potential of this class of compounds. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity that could be harnessed for therapeutic purposes.
Table 1: Summary of Biological Activities
Notable Research Findings
- Adenovirus Inhibition : A study reported that certain analogues exhibited selectivity indexes greater than 100 against human adenovirus (HAdV), indicating their potential as therapeutic agents .
- Cytotoxicity Assessments : Compounds derived from similar scaffolds showed low cytotoxicity in mammalian cell lines, supporting their safety profile for further development .
- Mechanistic Insights : Preliminary mechanistic studies suggest that some derivatives target viral DNA replication processes directly, providing insights into their mode of action .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of novel drugs. Its structural components may contribute to:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth. The thiophene moiety is known to enhance biological activity against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, making it a candidate for new antibacterial agents.
Drug Delivery Systems
The compound's ability to form stable complexes with therapeutic agents enhances its utility in drug delivery systems. Its hydrophilic-lipophilic balance can be adjusted to improve solubility and bioavailability, which is crucial for effective drug formulation.
Biochemical Research
In biochemical assays, the compound can serve as a probe due to its unique chemical structure. It may interact with specific enzymes or receptors, providing insights into biological pathways and disease mechanisms.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thiophene-containing compounds, including derivatives of N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that further development could lead to effective cancer therapies .
Case Study 2: Antimicrobial Activity
Research conducted at a university laboratory tested various derivatives of this compound against common bacterial strains. The findings indicated that certain modifications enhanced antimicrobial efficacy, highlighting its potential as a lead compound for antibiotic development .
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves:
- Solvent-free methods (e.g., neat stirring or microwave-assisted synthesis) to reduce side reactions and enhance reaction efficiency .
- Column chromatography (eluent: dichloromethane/ethyl acetate, 9:1) for purification, achieving ≥95% purity .
- Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to address stereochemical outcomes, as seen in structurally similar carboxamides .
- Hydrogenation protocols (5% Pd/C, room temperature) for nitro-group reductions, yielding >97% product .
Basic: What advanced spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use 300–400 MHz instruments with deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve complex splitting patterns. Assign peaks via 2D-COSY and HSQC for stereochemical confirmation .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight with <1 ppm error (e.g., C17H20N2OS: calcd. 301.1369, found 301.1379) .
- HPLC-PDA : Monitor purity using reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) .
Advanced: How can computational models predict metabolic stability and enzyme interactions?
Methodological Answer:
- Aldehyde Oxidase (AO) Selectivity Modeling : Combine docking simulations (e.g., AutoDock Vina) with in vitro AO inhibition assays to predict metabolic hotspots .
- Quantum Mechanical (QM) Calculations : Use Gaussian09 to evaluate electron density at the thiophene ring, correlating with CYP450-mediated oxidation susceptibility .
- In Silico ADME Tools : Apply SwissADME or pkCSM to estimate bioavailability and clearance rates, cross-validated with liver microsome assays .
Advanced: What strategies address stereochemical control during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Introduce (R)- or (S)-configured intermediates (e.g., 1-hydroxy-2-methylpropan-2-ylamine) to direct asymmetric synthesis .
- Dynamic Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for racemization-prone intermediates .
- X-ray Crystallography : Confirm absolute configuration post-synthesis (e.g., single-crystal analysis at 296 K) .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Impurity Profiling : Quantify impurities via LC-MS (limit: ≤0.1% for individual impurities) and assess their bioactivity interference .
- Dose-Response Repetition : Replicate assays (e.g., IC50 determinations) under standardized conditions (pH 7.4, 37°C) .
- Structural Reanalysis : Verify batch consistency using ¹³C NMR and elemental analysis to rule out degradation .
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using Schrödinger Suite, focusing on hydrogen-bond interactions with the carboxamide group .
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways in vitro .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for target engagement validation .
Advanced: How can researchers assess and improve solubility and polymorphism?
Methodological Answer:
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) and analyze forms via PXRD .
- Co-Solvent Systems : Test solubility in PEG-400/water mixtures (1:1 v/v) for in vivo formulations .
- Thermal Analysis : Perform DSC to identify stable polymorphs (heating rate: 10°C/min, N2 atmosphere) .
Advanced: What protocols ensure compound stability during storage?
Methodological Answer:
- Anhydrous Storage : Use desiccants (e.g., silica gel) at -20°C in amber vials to prevent hydrolysis .
- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 254 nm under accelerated conditions (40°C/75% RH for 4 weeks) .
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water (1:1) to form amorphous solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
